Coryximine
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Overview
Description
Coryximine is an isoquinoline alkaloid isolated from the genus Corydalis, which is known for its rich source of biologically active alkaloids. This compound has been identified as a compound with significant pharmacological properties, including cytotoxic and antimicrobial activities .
Preparation Methods
The synthetic routes for Coryximine involve the isolation from the tubers of Corydalis ternata. The process includes maceration and acid-base extraction methods to obtain the alkaloids
Chemical Reactions Analysis
Coryximine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Coryximine has been extensively studied for its cytotoxic and antimicrobial activities. It has shown significant inhibitory effects on several human tumor cell lines, making it a potential candidate for anticancer therapies . Additionally, this compound exhibits antimicrobial properties, which could be useful in developing new antibiotics to combat drug-resistant strains . Its versatile biological activities also make it a valuable compound for further medicinal chemistry research .
Mechanism of Action
The mechanism of action of Coryximine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, which is crucial for its neuroprotective effects . Additionally, this compound’s cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Coryximine is unique among isoquinoline alkaloids due to its specific biological activities. Similar compounds include berberine, coptisine, stylopine, and protopine, which also exhibit various pharmacological properties . this compound’s distinct structure and activity profile make it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19NO6 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-[[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C20H19NO6/c1-21-5-4-11-7-16-17(26-9-25-16)8-13(11)14(21)6-12-2-3-15-19(27-10-24-15)18(12)20(22)23/h2-3,7-8,14H,4-6,9-10H2,1H3,(H,22,23)/t14-/m1/s1 |
InChI Key |
MVXPONFJJHYSIL-CQSZACIVSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@H]1CC4=C(C5=C(C=C4)OCO5)C(=O)O)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=C(C5=C(C=C4)OCO5)C(=O)O)OCO3 |
Origin of Product |
United States |
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